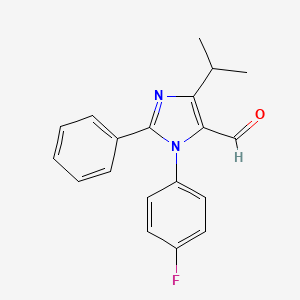![molecular formula C7H6O4 B11941922 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione CAS No. 61699-85-2](/img/structure/B11941922.png)
2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioxabicyclo[520]non-1(7)-ene-8,9-dione is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms and a double bond within a nine-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione can be achieved through several methods. One common approach involves the reaction between benzopyrylium salt and 3,5-dimethoxyphenol in the presence of a chiral anionic catalyst. The product is then subjected to acid-catalyzed cyclization to construct the desired bicyclic skeleton . Another method involves the reduction of its cis-8-bromo derivative using tributyltin hydride generated in situ from bis(tributyltin) oxide and polymethylhydrogen siloxane .
Industrial Production Methods
While specific industrial production methods for 2,6-Dioxabicyclo[52
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tributyltin hydride, and catalysts such as chiral anionic catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the cis-8-bromo derivative yields the corresponding reduced bicyclic compound .
Scientific Research Applications
2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent and other medicinal uses.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,8-Dioxabicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring size and oxygen placement.
7,8-Dioxabicyclo[4.2.1]nonane: A compound with a different ring system but similar functional groups.
Spiro[5.5]undecane derivatives: Compounds with similar bicyclic structures but different functional groups and applications.
Uniqueness
2,6-Dioxabicyclo[520]non-1(7)-ene-8,9-dione is unique due to its specific ring system and the presence of two oxygen atoms within the bicyclic structure
Properties
CAS No. |
61699-85-2 |
|---|---|
Molecular Formula |
C7H6O4 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2,6-dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione |
InChI |
InChI=1S/C7H6O4/c8-4-5(9)7-6(4)10-2-1-3-11-7/h1-3H2 |
InChI Key |
UENHXZSHDQINTN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=O)C2=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


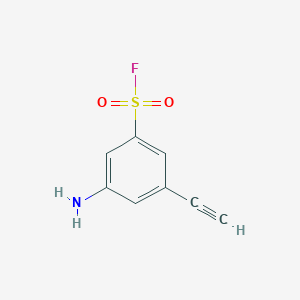
![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)


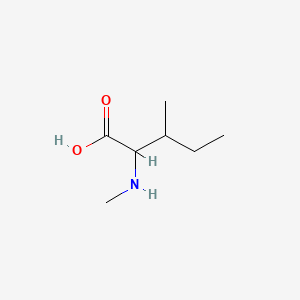
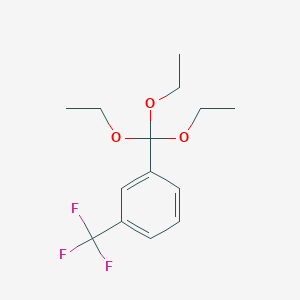
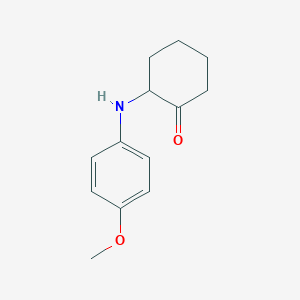

![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)


